molecular formula C25H26N4OS B12755023 Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- CAS No. 88133-23-7

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)-

Cat. No.: B12755023
CAS No.: 88133-23-7
M. Wt: 430.6 g/mol
InChI Key: QURQFOJIJKYIDF-YQPXOLGRSA-N
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Description

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by its unique chemical structure, which includes a propionamide group, a cyano group, and a phenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- involves multiple steps, starting from basic ergoline derivatives. The process typically includes:

    Formation of the Ergoline Core: This step involves the cyclization of appropriate precursors to form the ergoline skeleton.

    Introduction of the Propionamide Group: This is achieved through amide formation reactions, often using propionyl chloride and a suitable amine.

    Addition of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, using reagents like cyanogen bromide.

    Incorporation of the Phenylthio Group: This step involves the use of thiophenol and appropriate catalysts to attach the phenylthio group to the ergoline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanogen bromide, thiophenol, and various nucleophiles.

Major Products Formed

    Oxidation: Oxidized ergoline derivatives.

    Reduction: Amino-ergoline derivatives.

    Substitution: Substituted ergoline derivatives with different functional groups.

Scientific Research Applications

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its interactions with various biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic uses, including its effects on the central nervous system and cardiovascular system.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- involves its interaction with specific molecular targets, including:

    Receptors: It binds to serotonin and dopamine receptors, modulating their activity.

    Enzymes: Inhibits certain enzymes involved in neurotransmitter metabolism.

    Pathways: Affects signaling pathways related to neurotransmission and vasoconstriction.

Comparison with Similar Compounds

Similar Compounds

  • Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-
  • Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-alpha)-

Uniqueness

Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- is unique due to its specific stereochemistry and the presence of the phenylthio group, which imparts distinct pharmacological properties compared to other ergoline derivatives.

Properties

CAS No.

88133-23-7

Molecular Formula

C25H26N4OS

Molecular Weight

430.6 g/mol

IUPAC Name

3-[(6aR,9S)-7-methyl-5-phenylsulfanyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C25H26N4OS/c1-29-14-15(10-16(13-26)24(27)30)11-19-18-8-5-9-21-23(18)20(12-22(19)29)25(28-21)31-17-6-3-2-4-7-17/h2-9,15-16,19,22,28H,10-12,14H2,1H3,(H2,27,30)/t15-,16?,19?,22-/m1/s1

InChI Key

QURQFOJIJKYIDF-YQPXOLGRSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)SC5=CC=CC=C5)CC(C#N)C(=O)N

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)SC5=CC=CC=C5)CC(C#N)C(=O)N

Origin of Product

United States

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